Product packaging for 4-Phenylcinnamaldehyde(Cat. No.:CAS No. 113538-22-0)

4-Phenylcinnamaldehyde

Cat. No.: B045582
CAS No.: 113538-22-0
M. Wt: 208.25 g/mol
InChI Key: DEGNTTFHGNUFKP-SNAWJCMRSA-N
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Description

4-Phenylcinnamaldehyde is a high-value chemical building block characterized by its extended π-conjugated system, which incorporates both a cinnamaldehyde backbone and a phenyl substituent. This structural motif is of significant interest in materials science, particularly in the development of organic semiconductors, non-linear optical (NLO) materials, and as a precursor for synthesizing complex organic frameworks and ligands for metal-organic frameworks (MOFs). Its α,β-unsaturated carbonyl system is highly reactive, serving as an excellent Michael acceptor and a dienophile in Diels-Alder reactions, making it a versatile intermediate for the synthesis of heterocyclic compounds and pharmaceuticals. In chemical biology, derivatives of this compound have been investigated for their potential as fluorescent probes or tags due to their inherent chromophoric properties. Researchers value this compound for its ability to introduce rigidity and extended conjugation into molecular architectures, thereby modulating electronic properties and enhancing material performance. It is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure batch-to-batch consistency and support high-level research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B045582 4-Phenylcinnamaldehyde CAS No. 113538-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNTTFHGNUFKP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420727
Record name 4-PHENYLCINNAMALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113538-22-0
Record name 4-PHENYLCINNAMALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenylcinnamaldehyde and Analogues

Established Synthetic Pathways to 4-Phenylcinnamaldehyde

Traditional organic synthesis provides several robust and well-documented routes to this compound and its analogues. These methods, including condensation reactions, oxidative cleavage, and hydroformylation, form the bedrock of its production.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone for forming the carbon-carbon double bond characteristic of cinnamaldehydes. The most prominent among these is the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation. This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of phenylcinnamaldehyde synthesis, this typically involves the base-catalyzed reaction of an appropriate aldehyde and ketone. For instance, the synthesis of β-phenylcinnamaldehyde can be achieved through a directed aldol condensation, where a pre-formed lithium enolate of an imine (derived from an aldehyde) reacts with a ketone like benzophenone. researchgate.net

The general mechanism for a Claisen-Schmidt condensation proceeds via the formation of a reactive enolate from the carbonyl compound containing α-hydrogens. chemrevlett.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often under the reaction conditions, to yield the final α,β-unsaturated ketone or aldehyde product. chemrevlett.comwikipedia.org The Wittig reaction offers another powerful method for alkene synthesis with precise control over the double bond's location. vipsen.vnsums.ac.ir This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. nih.govresearchgate.net The driving force is the formation of the highly stable triphenylphosphine (B44618) oxide. sums.ac.ir

Table 1: Key Condensation Reactions in Phenylcinnamaldehyde Synthesis

Reaction Name Reactants Key Features
Claisen-Schmidt Condensation Aldehyde/ketone (with α-H) + Aromatic carbonyl (no α-H) Base-catalyzed; forms α,β-unsaturated carbonyls via dehydration. wikipedia.orgchemrevlett.com
Directed Aldol Condensation Pre-formed enolate (e.g., from an imine) + Ketone (e.g., benzophenone) Allows for controlled cross-condensation. researchgate.net
Wittig Reaction Aldehyde/Ketone + Phosphorus Ylide Forms an alkene at a fixed position; driven by triphenylphosphine oxide formation. vipsen.vnsums.ac.irnih.gov
Grignard Reaction Grignard reagent + Carbonyl compound A versatile method for forming carbon-carbon bonds to create alcohol precursors. futuremarketinsights.comresearchgate.netresearchgate.net

Oxidative Cleavage Routes for Phenylcinnamaldehyde Production

Oxidative cleavage provides an alternative synthetic strategy, starting from larger olefinic structures. This method involves breaking a carbon-carbon double bond to form two carbonyl-containing fragments. researchgate.net A notable example is the iron(III)/O₂-mediated regioselective oxidative cleavage of 1-arylbutadienes. acs.org This process can selectively cleave one of the double bonds in a conjugated system to produce cinnamaldehydes. For example, (E,E)-1,4-diphenylbutadiene can be cleaved to provide cinnamaldehyde (B126680) in good yield. acs.org Research has shown that this method can produce β-phenylcinnamaldehyde from 1,1-diphenylbutadiene in excellent yield (94%). acs.org

Another classical method is the Lemieux–Johnson oxidation, which uses osmium tetroxide as a catalyst and a stoichiometric oxidant like periodate (B1199274). wiley-vch.de The reaction first dihydroxylates the alkene, and the resulting diol is then cleaved by the periodate to yield two aldehyde or ketone units. wiley-vch.de This process is advantageous as it typically stops at the aldehyde stage without further oxidation to carboxylic acids. wiley-vch.de Ozonolysis is another well-established oxidative cleavage method where ozone breaks the double bond, followed by a reductive workup (e.g., with zinc) to yield the desired aldehydes or ketones. researchgate.net

Table 2: Oxidative Cleavage of 1-Arylbutadienes for Cinnamaldehyde Synthesis acs.org

Substrate Product Yield
(E,E)-1,4-diphenylbutadiene Cinnamaldehyde 82%
(E,E)-1-(4-methoxyphenyl)-4-phenylbutadiene 4-Methoxycinnamaldehyde (B120730) 76%
1,1-Diphenylbutadiene β-Phenylcinnamaldehyde 94%
(E)-1-Methyl-1-phenylbutadiene β-Methylcinnamaldehyde 92%

Hydroformylation Approaches for Phenylcinnamaldehyde Synthesis

Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts an alkene into an aldehyde by adding a formyl group (CHO) and a hydrogen atom across the double bond. amazonaws.com The reaction requires synthesis gas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst, typically complexes of rhodium or cobalt. amazonaws.comwjpmr.comusm.my

A specific application of this methodology has been demonstrated in the cluster-mediated conversion of diphenylacetylene (B1204595) into α-phenylcinnamaldehyde. msuniv.ac.in In this process, a triruthenium cluster complex reacts with diphenylacetylene. Subsequent treatment with a mixture of carbon monoxide and hydrogen (syngas) produces α-phenylcinnamaldehyde, demonstrating that a hydroformylation cycle can be constructed in a stepwise manner through isolable intermediates. msuniv.ac.in Under specific, non-optimized catalytic conditions, this system was able to achieve approximately eight catalytic cycles. msuniv.ac.in

Novel and Green Chemistry Methodologies in Phenylcinnamaldehyde Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. researchgate.netniscpr.res.in A key area of improvement is the reduction or elimination of volatile organic solvents. sums.ac.ir

Solvent-free Claisen-Schmidt condensations have been shown to be highly effective. nih.gov These reactions can be carried out by simply grinding the reactants (an aldehyde, a ketone, and a solid base like sodium hydroxide) together in a mortar and pestle. sums.ac.ir This technique, sometimes called "Grindstone Chemistry," is energy-efficient, proceeds rapidly at room temperature, and often results in high yields of pure products with a simple work-up, minimizing waste. nih.govsums.ac.ir Quantitative yields have been reported for the synthesis of chalcones and their analogues using this solvent-free approach. wikipedia.org

The use of reusable and more environmentally friendly catalysts is another tenet of green chemistry. amazonaws.com Catalysts such as zirconium(IV) hydrogen sulfate (B86663) adsorbed on silica (B1680970) (Zr(HSO₄)₄/SiO₂) have been used to promote the Claisen-Schmidt condensation under solvent-free conditions, offering improved yields and easy removal of the catalyst by filtration. researchgate.net Organic catalysts have also been employed for the synthesis of related Schiff bases under solvent-free conditions, providing high yields in short reaction times. chemrevlett.com

Chemo- and Regioselectivity in this compound Synthesis

Controlling selectivity is a critical aspect of synthesizing complex molecules like this compound.

Regioselectivity , the control of which position a reaction occurs on, is particularly important in hydroformylation and oxidative cleavage. In the hydroformylation of unsymmetrical alkenes, a mixture of linear and branched aldehydes can be formed. wjpmr.com The choice of catalyst and ligands plays a crucial role in directing the reaction towards the desired isomer. usm.my In the iron-catalyzed oxidative cleavage of unsymmetrical 1-arylbutadienes, high regioselectivity has been observed. For example, the cleavage of (E,E)-1-(4-methoxyphenyl)-4-phenylbutadiene selectively yields 4-methoxycinnamaldehyde, with the double bond closer to the unsubstituted phenyl ring remaining intact. acs.org

Chemoselectivity , the ability to react with one functional group in the presence of others, is also vital. The Wittig reaction is highly valued for its chemoselectivity and its ability to form a double bond at a precisely defined location, avoiding the mixtures of isomers that can result from elimination reactions. vipsen.vnsums.ac.ir Similarly, enzyme-catalyzed reactions, a feature of biotechnological routes, are renowned for their high chemo-, regio-, and stereoselectivity under mild conditions. amazonaws.com

Production via Biotechnological Methods and Natural Extraction Routes (Referring to cinnamaldehyde, potential for this compound)

While this compound is primarily a product of chemical synthesis, its simpler analogue, cinnamaldehyde, is a well-known natural product, offering a model for potential bio-based production routes.

Natural Extraction of Cinnamaldehyde: Cinnamaldehyde is the primary compound responsible for the characteristic flavor and aroma of cinnamon. sums.ac.ir It is naturally extracted from the bark, leaves, and twigs of various trees belonging to the Cinnamomum genus. sums.ac.irijarsct.co.in The most common extraction method is steam distillation, where steam is passed through the plant material, carrying the volatile essential oils, which are then condensed and collected. nih.gov Other methods include hydrodistillation, supercritical CO₂ extraction, and ultrasound-assisted extraction. acs.orgijarsct.co.in

Biotechnological Production of Cinnamaldehyde: As an alternative to chemical synthesis and reliance on plant sources, biotechnological production methods are being developed. researchgate.net These methods use engineered microorganisms as "cell factories" to produce cinnamaldehyde from simple precursors. The biosynthetic pathway typically starts from the amino acid L-phenylalanine. nih.gov A three-step enzymatic cascade has been constructed in microbes like Escherichia coli and Corynebacterium glutamicum: researchgate.netwiley-vch.de

Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid.

4-coumarate-CoA ligase (4CL) activates cinnamic acid to its CoA-thioester, cinnamoyl-CoA.

Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde. nih.gov

Researchers have successfully engineered C. glutamicum for the whole-cell bioconversion of trans-cinnamic acid to cinnamaldehyde, achieving a 100% conversion yield (1.1 g/L of cinnamaldehyde from 1.2 g/L of trans-cinnamic acid) within 30 minutes under optimized conditions. wiley-vch.de These biotechnological approaches represent a promising avenue for the sustainable production of aromatic aldehydes. futuremarketinsights.com

Chemical Reactivity and Mechanistic Studies of 4 Phenylcinnamaldehyde

Reactivity of the α,β-Unsaturated Aldehyde Moiety in 4-Phenylcinnamaldehyde

The defining feature of this compound, and cinnamaldehydes in general, is the α,β-unsaturated aldehyde group. This conjugated system, consisting of a carbonyl group and a carbon-carbon double bond, dictates its reactivity. wikipedia.orgpressbooks.pub The presence of this moiety renders the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual electrophilicity is a cornerstone of its chemical behavior.

The α,β-unsaturated carbonyl structure is considered a "biological essential group" and acts as an electrophilic acceptor. frontiersin.org This allows it to react with nucleophiles through a Michael-type addition, which likely contributes to the biological activities observed in cinnamaldehyde (B126680) analogs. frontiersin.org The reactivity of these compounds is influenced by the electron density across the molecule. For instance, the delocalization of electrons across the benzene (B151609) ring and the aldehyde functional group enhances its electrophilic nature. researchgate.net

Studies comparing cinnamaldehyde with its derivatives highlight the importance of the aldehyde group for reactivity. For example, cinnamaldehyde oxime and its acetyl derivative were found to be unreactive with cysteamine, despite being considered Michael acceptors. researchgate.net This underscores the specific role of the aldehyde functionality in mediating these reactions.

The reactivity of α,β-unsaturated aldehydes like this compound is also evident in their participation in various synthetic reactions. They are valuable "building blocks" in organic synthesis due to their polyfunctional nature. mdpi.com For example, they can undergo Baylis-Hillman reactions, although derivatives like p-methoxycinnamaldehyde and β-phenylcinnamaldehyde can be sluggish to react under standard conditions. psu.edu

Reaction Mechanisms in this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. These mechanisms often involve the formation of transient species that dictate the reaction's course. crunchchemistry.co.ukchemistrytalk.org

Investigation of Reaction Intermediates

Reaction intermediates are transient species formed during a chemical transformation that are neither the initial reactants nor the final products. crunchchemistry.co.uklibretexts.org Their detection and characterization provide vital insights into the reaction pathway. In complex reactions, which proceed through multiple steps, intermediates are formed in one step and consumed in a subsequent one. crunchchemistry.co.uk

For reactions involving α,β-unsaturated aldehydes, key intermediates include enolates. In a 1,4-addition reaction, a nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield an enol, which tautomerizes to the more stable keto form. pressbooks.pub

Studies of Oxidative Cleavage Mechanisms

Oxidative cleavage involves the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. chemistrysteps.commasterorganicchemistry.com Alkenes, such as the one present in this compound, are susceptible to this type of reaction. masterorganicchemistry.com

Common reagents for oxidative cleavage include potassium permanganate (B83412) (KMnO4) and ozone (O3). chemistrysteps.compressbooks.pub With KMnO4, the reaction typically begins with the formation of a cyclic intermediate, which then breaks down to form aldehydes or ketones. chemistrysteps.com However, KMnO4 is a strong oxidizing agent and can further oxidize aldehydes to carboxylic acids. chemistrysteps.compressbooks.pub

Ozonolysis, the reaction with ozone, also proceeds through a cyclic intermediate known as an ozonide. libretexts.org The subsequent workup of the ozonide determines the final products. A reductive workup yields aldehydes and ketones, while an oxidative workup leads to carboxylic acids or ketones. libretexts.org

A notable application is the iron(III) sulfate (B86663)/O₂-mediated regioselective oxidative cleavage of 1-arylbutadienes to produce cinnamaldehydes. For example, (E,E)-1,4-diphenylbutadiene undergoes monocleavage to yield cinnamaldehyde. acs.org This method demonstrates good yields and high regioselectivity. acs.org

Formation and Reactivity of Schiff Bases Derived from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. uomustansiriyah.edu.iqscispace.com Aromatic aldehydes with effective conjugation systems, like this compound, form stable Schiff bases. uomustansiriyah.edu.iq

The formation of a Schiff base involves a two-step process: nucleophilic addition of the amine to the carbonyl group to form a hemiaminal (carbinolamine), followed by dehydration to generate the imine. scispace.com These reactions can be catalyzed by acids or bases. scispace.com

Schiff bases are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes. uomustansiriyah.edu.iqresearchgate.net For instance, N,N′-bis(β-phenylcinnamaldehyde)-1,2-diiminoethane is a Schiff base ligand that forms complexes with metals like cobalt(II), nickel(II), and zinc(II). researchgate.net The azomethine group is crucial for the observed reactivity and properties of these compounds. researchgate.net

The reactivity of Schiff bases is diverse. They can participate in various reactions, including cyclometallation. uomustansiriyah.edu.iq Furthermore, derivatives of Schiff bases, such as those with nitro and halo substituents, have been reported to possess various biological activities. uomustansiriyah.edu.iq

Electrochemical Reactivity Studies of this compound Derivatives

Electrochemical studies provide valuable information about the redox properties of molecules. The electrochemical behavior of derivatives of this compound has been investigated to understand their reduction and oxidation mechanisms.

For example, the electrochemical reduction of N,N′-bis(β-phenylcinnamaldehyde) phenylenediimine has been studied in dimethylformamide. The process involves two irreversible two-electron transfers, corresponding to the reduction of the azomethine bonds. researchgate.net Similarly, studies on other imine derivatives have shown that they can undergo successive one-electron or two-electron reduction steps. researchgate.net

The electrochemical properties are influenced by the substituents on the Schiff base ligands. For instance, in copper(II) complexes with salen Schiff-base ligands, the electronic effects of the substituents correlate with the cathodic peak potentials. researchgate.net

New unsymmetrical 3-imino-1,8-naphthalimide derivatives have been synthesized from β-phenylcinnamaldehyde and their electrochemical behavior evaluated. These compounds exhibit both reduction and oxidation processes and are characterized by a low energy band gap. mdpi.com

Electrophilic Reactivity and Macromolecular Binding of Cinnamaldehyde-Related Structures

The electrophilic nature of cinnamaldehyde and its analogs is a key determinant of their interaction with biological macromolecules. researchgate.netacs.org The α,β-unsaturated carbonyl system acts as a soft electrophile, capable of reacting with soft biological nucleophiles like the thiolate groups of cysteine residues in proteins. acs.org This covalent binding is a potential mechanism for initiating biological effects. acs.org

The reactivity towards nucleophiles often correlates with the electrophilicity of the aldehyde. Aldehydes are generally more electrophilic than ketones, esters, and amides with similar structures. acs.org This reactivity can be modulated by structural modifications. For example, while cinnamaldehyde is a known prohapten that can form haptens through metabolic oxidation, its hydroxylated metabolite, p-hydroxy-cinnamaldehyde, is a less potent sensitizer. nih.gov

The binding affinity of cinnamaldehyde analogs to proteins has been studied to understand their biological activities. For instance, the binding affinities of various cinnamaldehydes to active sites of certain proteins have been calculated, suggesting that these electrophilic compounds can form conjugates with their target receptors. frontiersin.org

Derivatives and Analogues of 4 Phenylcinnamaldehyde: Synthesis and Structure Activity Relationships

Synthesis of Novel 4-Phenylcinnamaldehyde Derivatives

The synthesis of new derivatives from this compound often involves multi-step reaction sequences, leveraging established organic chemistry methodologies to build complex molecular architectures.

A notable class of derivatives is the N-(4-phenylthiazol-2-yl)cinnamamides. The synthesis of these compounds generally begins with the preparation of 4-arylthiazol-2-amine precursors. researchgate.net This is typically achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an appropriate aryl methyl ketone with thiourea (B124793) in the presence of a halogen, such as iodine. researchgate.net

Once the 4-phenylthiazol-2-amine core is formed, it is coupled with various cinnamic acid derivatives to form the final cinnamamide (B152044) product. This amide bond formation is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com A series of novel N-(4-phenylthiazol-2-yl) cinnamamide derivatives have been synthesized and evaluated for their potential anti-tumor activities. researchgate.netrsc.org

General Synthetic Scheme for N-(4-phenylthiazol-2-yl)cinnamamide Derivatives

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Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are versatile ligands that can coordinate with various metal ions to form stable complexes. researchgate.net The synthesis of metal complexes from β-phenylcinnamaldehyde follows this principle. First, the Schiff base ligand is prepared by reacting β-phenylcinnamaldehyde with a primary amine. For example, N,N′-bis(b-phenyl-cinnamaldehyde)-1,2-diiminoethane is synthesized from the condensation of β-phenylcinnamaldehyde and 1,2-diaminoethane. researchgate.net

Following the synthesis of the Schiff base ligand, it is reacted with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in an appropriate solvent, often ethanol. researchgate.netmdpi.com The reaction mixture is typically refluxed, leading to the precipitation of the metal complex. japsonline.com These complexes are then isolated and characterized using various spectroscopic and analytical techniques to determine their structure and geometry, which can range from tetrahedral to square planar or octahedral, depending on the metal ion and ligand. researchgate.netnih.gov

Interactive Table: Examples of Metal Complexes Derived from Schiff Bases

Metal IonLigand TypeResulting Geometry
Co(II)Bidentate Schiff BaseTetrahedral or Octahedral researchgate.net
Ni(II)Bidentate Schiff BaseSquare Planar or Tetrahedral researchgate.net
Cu(II)Bidentate Schiff BaseSquare Planar researchgate.net
Zn(II)Bidentate Schiff BaseTetrahedral researchgate.netnih.gov

The thermal decomposition (pyrolysis) of derivatives provides insight into their stability and reaction mechanisms under high-temperature conditions. Studies on the O-acetyl derivatives of β-phenylcinnamaldehyde oximes have revealed distinct thermal behaviors for different isomers. researchgate.netbn.org.pl

Experimental and theoretical studies using the semi-empirical PM3 method have been conducted to understand these pyrolysis reactions. researchgate.net For the E-isomers, an intramolecular pericyclic mechanism has been proposed. In contrast, the Z-isomers are thought to undergo elimination of acetic acid via an intramolecular catalytic polar mechanism. researchgate.net These studies are crucial for understanding the fundamental chemical properties and reaction pathways of these specific derivatives. icm.edu.pl

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for identifying the chemical features of a molecule that are critical for its biological or chemical activity. For cinnamaldehyde (B126680) analogues, several key structural elements have been identified as crucial for their activity. plos.org

A critical feature is the presence of an α,β-unsaturated acyl group, which can act as a Michael acceptor. plos.org This electrophilic center can react with nucleophiles in biological targets. Additionally, a hydrophobic moiety, such as the phenyl ring, and a partial negative charge contribute significantly to the activity. plos.org

Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural properties of cinnamaldehyde derivatives with their activity against various organisms, such as wood-decaying fungi. mdpi.com These models use molecular descriptors to predict the activity of new compounds, guiding the design of more potent analogues. For instance, studies have shown that substituting the phenyl ring with various groups, such as halogens or alkyl groups, can significantly alter the compound's efficacy. plos.orgnih.gov

Interactive Table: SAR of Cinnamaldehyde Analogues

AnalogueSubstituent(s)Observed Activity TrendReference
2-Nitro-cinnamaldehyde2-NitroAs active as unsubstituted cinnamaldehyde plos.org
4-Nitro-cinnamaldehyde4-NitroAs active as unsubstituted cinnamaldehyde plos.org
3,4-Dichloro-cinnamaldehyde3,4-DichloroMore active than unsubstituted cinnamaldehyde plos.org
2,3,4,5,6-Pentafluoro-cinnamaldehydePentafluoroMore active than unsubstituted cinnamaldehyde plos.org
PhenylmethylenehydantoinsAlkyl, Halogeno, TrifluoromethylGood anticonvulsant activity nih.gov
PhenylmethylenehydantoinsNitro, Cyano, HydroxylLess active or inactive nih.gov

Conformational Analysis and Stereochemical Aspects of this compound Derivatives

The three-dimensional arrangement of atoms in a molecule, defined by its conformation and stereochemistry, plays a pivotal role in its interactions and properties. washington.edu Conformational analysis involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds. sathyabama.ac.in

For derivatives of this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring and the cinnamaldehyde backbone, leads to various conformations. These include staggered conformations (such as anti and gauche), which are typically energy minima, and eclipsed conformations, which represent energy maxima. ucsd.edu The relative stability of these conformers is influenced by steric strain (repulsive interactions between bulky groups) and torsional strain (resistance to bond rotation). ucsd.edu

Biological and Pharmacological Research of 4 Phenylcinnamaldehyde and Its Derivatives

Anticancer and Antitumor Activity Investigations

Cinnamaldehyde (B126680) and its analogues have demonstrated significant potential as anticancer agents, exhibiting mechanisms that interfere with cancer cell growth, survival, and spread. mdpi.com

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms

In vitro studies have consistently shown the cytotoxic effects of cinnamaldehyde derivatives against various cancer cell lines. mdpi.com For instance, cinnamaldehyde treatment of oral squamous cell carcinoma SCC25 cell line resulted in IC50 values of 90.40 µg/mL at 24 hours and 42.95 µg/mL at 48 hours, indicating a potent effect on cancer cell viability. mdpi.com Similarly, in human cervical cancer C-33A cells, 4-methoxycinnamaldehyde (B120730) showed a dose-dependent cytotoxic effect with an IC50 of 110 µM and significantly induced apoptosis. mdpi.com

The mechanisms underlying this cytotoxicity often involve the induction of apoptosis, or programmed cell death. In human colorectal cancer cells, cinnamaldehyde was found to induce apoptosis by generating reactive oxygen species (ROS). mdpi.com This ROS production, in turn, activates transcription factors like nuclear factor-kappa B (NF-κB) and activating transcription factor 3 (ATF3), leading to the inhibition of cell proliferation. mdpi.com Furthermore, the combination of cinnamaldehyde and oxaliplatin (B1677828) demonstrated synergistic antitumor action in colorectal cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. mdpi.com In oral cancer cells, cinnamaldehyde treatment led to a significant induction of both early and late apoptosis. mdpi.com

The following table summarizes the cytotoxic effects of cinnamaldehyde and its derivatives on various cancer cell lines:

Table 1: In Vitro Cytotoxicity of Cinnamaldehyde and its Derivatives
Compound Cell Line IC50 Value Time (hours)
Cinnamaldehyde Oral Squamous Carcinoma (SCC25) 90.40 µg/mL 24
Cinnamaldehyde Oral Squamous Carcinoma (SCC25) 42.95 µg/mL 48
4-Methoxycinnamaldehyde Human Cervical Cancer (C-33A) 110 µM Not Specified
Cinnamaldehyde Breast Cancer (MCF-7) 58 µg/mL 24
Cinnamaldehyde Breast Cancer (MCF-7) 140 µg/mL 48
Cinnamaldehyde Breast Cancer (MDA-MB-231) 16.9 µg/mL 24
Cinnamaldehyde Breast Cancer (MDA-MB-231) 12.23 µg/mL 48

Inhibition of Cell Proliferation and Metastasis by Cinnamaldehyde Analogues

Beyond inducing cell death, cinnamaldehyde and its analogues have been shown to inhibit the proliferation and metastatic potential of cancer cells. mdpi.comfrontiersin.org Cinnamaldehyde has been observed to suppress the proliferation of MDA-MB-231 breast cancer cells at concentrations ranging from 2.5 to 40 μg/mL. mdpi.com

The molecular mechanisms behind this inhibition are multifaceted. Cinnamaldehyde can limit cell proliferation by inhibiting the expression of cyclin D1, a key protein in cell cycle progression. mdpi.com It also reverses hypoxia-induced epithelial-mesenchymal transition (EMT), a process crucial for metastasis. mdpi.com Studies have shown that cinnamaldehyde treatment is associated with a decrease in the expression of N-cadherin and an increase in E-cadherin, indicating a reversal of EMT and potential inhibition of metastatic behavior. frontiersin.org Furthermore, cinnamaldehyde has been found to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are critical for angiogenesis, the formation of new blood vessels that supply tumors. frontiersin.org

Antimicrobial Efficacy (Antibacterial, Antifungal)

Cinnamaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Molecular Mechanisms of Bacterial Cell Disruption and Permeability Changes

The antimicrobial action of these compounds often involves the disruption of bacterial cell structures and functions. frontiersin.org While the precise mechanisms of 4-phenylcinnamaldehyde are a subject of ongoing research, the actions of related cinnamaldehydes provide insight. These compounds can interfere with the integrity of the cell wall and membrane, leading to increased permeability and ultimately, cell death. mlsu.ac.in The lipophilic nature of these compounds allows them to partition into the lipid layers of the cell membrane, disrupting its structure and function. This can lead to the leakage of essential intracellular components. Some methods of cell disruption involve the use of detergents that solubilize membrane proteins or solvents that extract lipid components from the cell wall. mlsu.ac.in For Gram-negative bacteria, the complex cell wall structure, which includes an outer lipopolysaccharide layer, presents a significant barrier. analytik.co.uk However, compounds that can disrupt this layer can gain access to the inner peptidoglycan layer and the cell membrane. analytik.co.uk

Anti-inflammatory and Antioxidant Properties of Phenylcinnamaldehyde-Related Compounds

Research has highlighted the significant anti-inflammatory and antioxidant properties of cinnamaldehyde and its derivatives. nih.govrsc.org These compounds have been shown to be effective in neutralizing free radicals and inhibiting the production of reactive oxygen species (ROS). mdpi.com

The anti-inflammatory effects are largely attributed to the inhibition of key inflammatory mediators and signaling pathways. phypha.ir Cinnamaldehyde has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govmdpi.com It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. nih.govmdpi.com

The antioxidant activity of these compounds is crucial in mitigating oxidative stress, a condition implicated in numerous chronic diseases. They can enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). phypha.ir

Modulation of Key Cellular Pathways by Cinnamaldehyde Derivatives (e.g., NF-κB Pathway, Glucose Uptake)

Cinnamaldehyde and its derivatives exert their biological effects by modulating several key cellular signaling pathways.

One of the most significant is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and immune responses. frontiersin.org Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes. nih.govmdpi.com This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov Cinnamaldehyde has been found to inhibit NF-κB activation through the NIK/IKK, ERK, and p38 MAPK signal transduction pathways. nih.gov

In addition to the NF-κB pathway, cinnamaldehyde derivatives also influence glucose metabolism. They have been shown to enhance glucose uptake in cells, a process critical for maintaining energy homeostasis. mdpi.com Cinnamaldehyde can stimulate the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the transport of glucose into cells. researchgate.netmdpi.com This action is often dependent on the PI3K signaling pathway. researchgate.net Furthermore, cinnamaldehyde can modulate the expression and activity of enzymes involved in glucose metabolism. rsc.org

The following table lists the compounds mentioned in this article:

Catalytic Applications and Catalytic Investigations Involving 4 Phenylcinnamaldehyde

4-Phenylcinnamaldehyde as a Product in Organometallic Catalytic Cycles

The synthesis of this compound and its analogs often involves powerful carbon-carbon bond-forming reactions catalyzed by organometallic complexes. The Heck and Suzuki-Miyaura coupling reactions are prominent examples of such transformations. wikipedia.orgwikipedia.org

The Heck reaction , a palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com This reaction proceeds through a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgnumberanalytics.com While traditionally employing homogeneous palladium catalysts with phosphine (B1218219) ligands, developments have explored the use of heterogeneous catalysts, such as palladium on silica (B1680970), to simplify product purification and enhance the reaction's green credentials. beilstein-journals.org

The Suzuki-Miyaura coupling reaction also utilizes a palladium catalyst to cross-couple a boronic acid with an organohalide. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The catalytic cycle is similar to the Heck reaction, involving oxidative addition, transmetalation with the organoboron species, and reductive elimination. libretexts.org Research has demonstrated the successful synthesis of biphenyl (B1667301) compounds using palladium on carbon (Pd/C) as a catalyst in greener solvent systems, highlighting the move towards more sustainable practices. scielo.org.mxjeolusa.com

A specific example of forming a related α-phenylcinnamaldehyde involves the cluster-mediated conversion of diphenylacetylene (B1204595). acs.org In this process, a ruthenium carbonyl cluster acts as a catalyst, and under hydroformylation conditions (CO/H2), it facilitates the formation of α-phenylcinnamaldehyde. acs.org The catalytic cycle is constructed from isolated intermediates, providing insight into the reaction mechanism. acs.org

This compound as a Substrate in Catalytic Transformations (e.g., Selective Hydrogenation)

This compound serves as a valuable substrate in catalytic hydrogenation reactions, where the goal is often the selective reduction of one of its functional groups. thalesnano.commdpi.commdpi.com The molecule contains a carbon-carbon double bond (C=C) and a carbonyl group (C=O), and the selective hydrogenation to produce the corresponding unsaturated alcohol, 4-phenylcinnamyl alcohol, is of significant interest for the fragrance and fine chemical industries. thalesnano.commdpi.com

The challenge in the selective hydrogenation of α,β-unsaturated aldehydes like this compound lies in the fact that the hydrogenation of the C=C bond is generally more favorable both kinetically and thermodynamically than the reduction of the C=O group. thalesnano.com Achieving high selectivity for the unsaturated alcohol requires careful selection of the catalyst, support, and reaction conditions. thalesnano.comscielo.br

Various catalytic systems have been investigated for this transformation. Platinum-based catalysts, for instance, have been studied extensively. thalesnano.commdpi.com It has been shown that the choice of support material, such as titanium dioxide versus activated carbon, can significantly impact the activity and selectivity of Pt and Pt-Fe catalysts. scielo.br Continuous flow reactors, like the H-Cube®, have been employed to investigate the influence of pressure and temperature on the reaction, demonstrating that higher temperatures can favor the formation of the desired unsaturated alcohol. thalesnano.com In one study using a Pt/SiO2 coated tube reactor, a high selectivity of 90% towards cinnamyl alcohol was achieved at a high conversion rate. mdpi.com

Bimetallic catalysts have also shown great promise. For example, a CoRe/TiO2 catalyst using formic acid as a hydrogen donor achieved an 89% selectivity for cinnamyl alcohol with a 99% conversion of cinnamaldehyde (B126680). mdpi.com The presence of rhenium oxides on the catalyst surface is thought to favor the adsorption of the C=O group, while ultrafine cobalt nanoparticles provide the active sites for hydrogenation. mdpi.com Another study highlighted the complete selectivity to cinnamyl alcohol using a Ru-Pt bimetallic catalyst on an MCM-48 support in supercritical carbon dioxide. rsc.org

Development of Sustainable Catalytic Systems for this compound Synthesis or Conversion

The principles of green chemistry are increasingly influencing the design of catalytic processes for the synthesis and conversion of this compound. imist.maacs.org This involves the use of less hazardous materials, environmentally benign solvents, and energy-efficient methods. imist.marsc.org

One approach to greener synthesis involves performing reactions in aqueous media or using alternative solvents like supercritical carbon dioxide. beilstein-journals.orgjeolusa.com For instance, Suzuki-Miyaura coupling reactions have been successfully carried out in water, which is a safe and non-toxic solvent. jeolusa.com The use of supercritical CO2 in Heck reactions not only serves as a greener solvent but can also simplify product separation. beilstein-journals.org

The development of biocatalytic systems offers another avenue for sustainable chemistry. astrazeneca.com Biocatalysis utilizes enzymes, which are "nature's catalysts," to perform chemical reactions under mild conditions, often in aqueous environments. astrazeneca.com This approach can reduce the need for harsh reagents and organic solvents, and the enzymes themselves are biodegradable. astrazeneca.com While specific applications of biocatalysis for this compound are an area for further research, the broader field demonstrates the potential for more sustainable synthesis and conversion routes. astrazeneca.com

In the context of hydrogenation, the use of formic acid as a hydrogen donor in place of high-pressure hydrogen gas represents a step towards safer and more sustainable processes. mdpi.com Additionally, the development of recyclable catalysts, such as palladium supported on nano-sized carbon balls, addresses the important green chemistry principle of waste reduction by allowing for the recovery and reuse of the catalyst. researchgate.net

Role of Metal Complexes in Catalytic Activity involving Phenylcinnamaldehyde-derived Ligands

This compound and its parent compound, cinnamaldehyde, are valuable precursors for the synthesis of Schiff base ligands. researchgate.netuomustansiriyah.edu.iqbendola.com These ligands, which contain an imine (-C=N-) group, can coordinate with a variety of transition metals to form stable complexes. uomustansiriyah.edu.iqresearchgate.net The resulting metal complexes often exhibit interesting catalytic properties. orientjchem.orgmdpi.com

Schiff base ligands derived from cinnamaldehyde can be bi-, tri-, or tetradentate, meaning they can bind to the metal center through two, three, or four atoms, respectively. uomustansiriyah.edu.iqusm.my This coordination ability allows for the formation of complexes with different geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. researchgate.net

The electronic and steric properties of the Schiff base ligand play a crucial role in modulating the catalytic activity of the metal center. orientjchem.org For example, the formation of a complex can enhance the catalytic efficiency of a metal in oxidation reactions compared to the simple metal salt. orientjchem.org Studies on various transition metal complexes with Schiff base ligands have shown their potential as catalysts in reactions like the oxidation of aniline, where they can exhibit high selectivity. mdpi.com

Complexes of cobalt, nickel, and zinc with a bidentate Schiff base derived from β-phenylcinnamaldehyde have been synthesized and structurally characterized. researchgate.net The coordination of the ligand to the metal center creates a specific geometric environment that can influence its reactivity and potential catalytic applications. researchgate.net The diverse structures and tunable properties of these metal complexes make them a continuing focus of research in the field of catalysis. researchgate.netuomustansiriyah.edu.iq

Advanced Analytical Methodologies for 4 Phenylcinnamaldehyde Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating the components of a mixture. etamu.edu This is achieved by passing a mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte components from each other based on their differential partitioning between the two phases. etamu.eduyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgthermofisher.com In GC, a sample is vaporized and injected into a capillary column where it is separated into its various components based on their boiling points and polarities. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. etamu.edu

GC-MS is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds due to its high specificity and sensitivity, allowing for the detection of even trace amounts of a substance. wikipedia.orgthermofisher.com The technique can be applied to the analysis of liquid, gaseous, or solid samples. thermofisher.com The process involves thermal desorption of the sample in a heated GC injection port, which allows for solventless injection of volatiles onto the column. nih.gov The separated compounds are then cryofocused at the head of the column before GC separation. nih.gov

A typical GC-MS analysis provides two key pieces of information: the retention time from the gas chromatogram, which indicates the time it takes for a compound to pass through the column, and the mass-to-charge ratio (m/z) of the fragmented ions from the mass spectrometer. etamu.edu

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis

ParameterValue/Condition
Column Type Capillary column (e.g., polar and nonpolar variants) nih.gov
Carrier Gas Inert gas (e.g., Helium, Nitrogen, Hydrogen) thermofisher.com
Injection Mode Solventless thermal desorption nih.gov
Ionization Mode Electron Ionization (EI), Chemical Ionization (CI) nih.gov
Detector Mass Spectrometer (e.g., Quadrupole, Ion Trap) wikipedia.org

This table presents a generalized set of parameters often employed in the GC-MS analysis of aldehydes and similar volatile compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. youtube.comwikipedia.org

There are two primary modes of HPLC: normal-phase and reversed-phase. In normal-phase HPLC (NP-HPLC), a polar stationary phase is used with a non-polar mobile phase to separate analytes based on their polarity. wikipedia.org Conversely, reversed-phase HPLC (RP-HPLC) employs a non-polar stationary phase and a polar mobile phase, making it suitable for a wide range of organic molecules. youtube.com A specialized technique, Hydrophilic Interaction Liquid Chromatography (HILIC), is effective for separating highly polar compounds that are not well-retained by RP-HPLC. wikipedia.org

The output from an HPLC system is a chromatogram, which plots the detector response against retention time. wikipedia.org The retention time is characteristic of a specific compound under defined conditions, and the peak area is proportional to its concentration. openaccessjournals.com A study on the analysis of cinnamaldehyde (B126680) and coumarin (B35378) in cinnamon utilized a C18 column and achieved baseline separation within 4 minutes. chromatographyonline.com

Table 2: Example HPLC Conditions for Cinnamaldehyde Analysis

ParameterCondition
System Nexera Lite HPLC (Shimadzu) chromatographyonline.com
Column 150 mm × 3.0 mm, 3-μm Shim-pack GIST-HP C18 (Shimadzu) chromatographyonline.com
Flow Rate 0.8 mL/min chromatographyonline.com
Mobile Phase A) Water, B) Acetonitrile chromatographyonline.com
Gradient Program 50% B (0–2 min), 60% B (4 min), 100% B (4.01–5.00 min) chromatographyonline.com
Detection Wavelength 320 nm chromatographyonline.com

This table is based on a published method for the analysis of cinnamaldehyde. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds by investigating the interaction of matter with electromagnetic radiation.

X-ray Diffraction Analysis of Phenylcinnamaldehyde-Derived Compounds

X-ray crystallography is a powerful experimental science for determining the atomic and molecular structure of a crystalline material. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the positions of atoms and the bonds between them. wikipedia.org

This technique is capable of determining the chemical structure of any molecule that can be crystallized. unimi.it It provides precise measurements of molecular connectivity and the spatial arrangement of atoms in the solid state. unimi.it X-ray diffraction has been instrumental in understanding the structure of various organic and metal-organic molecules. unimi.it For instance, studies on benzene (B151609) and cyclohexane (B81311) derivatives have used X-ray diffraction to determine the flat structure of the rings and the effects of substituents on their dimensions. aps.org The thickness of a benzene ring was determined to be 4.70 Å. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgebsco.com It is based on the absorption of electromagnetic radiation in the radio frequency region by atomic nuclei in the presence of a strong external magnetic field. wikipedia.org

The key principle of NMR is that the resonance frequency of a nucleus is dependent on its local chemical environment. wikipedia.org This results in a spectrum with distinct signals for nuclei in different positions within a molecule, providing a "fingerprint" of the compound. wikipedia.orgrsc.org The most common types of NMR are ¹H (proton) and ¹³C NMR spectroscopy. wikipedia.org

An NMR spectrum provides several key pieces of information:

Chemical Shift: Indicates the electronic environment of the nuclei.

Integration: The area under a peak corresponds to the number of nuclei of that type. conductscience.com

Spin-Spin Coupling: The splitting of peaks into multiplets provides information about adjacent nuclei. ebsco.com

NMR is a primary tool for chemists to identify the exact structure of compounds. conductscience.com

Electrochemical Techniques for Redox Behavior Analysis (e.g., Voltammetry, Chronoamperometry)

Electrochemical techniques are used to study the oxidation and reduction (redox) behavior of chemical compounds. These methods involve applying an electrical potential or current to a solution and measuring the resulting response, offering insights into reaction mechanisms and kinetics. rsc.org

Cyclic Voltammetry (CV) is a widely used electrochemical technique for investigating the redox properties of a substance. als-japan.com It involves scanning the potential of an electrode in a solution and measuring the resulting current. als-japan.com The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which redox events occur and provide information about the stability of the reaction products. als-japan.com The peak current in a reversible process is described by the Randles-Sevcik equation, which relates the peak current to the concentration of the analyte and the scan rate. als-japan.com

Chronoamperometry is another valuable electroanalytical technique where a potential step is applied to an electrode, and the resulting current is measured as a function of time. benyoav.com This method is particularly useful for determining diffusion coefficients and investigating reaction kinetics. benyoav.com

A study on the electrochemical reduction of N,N′-bis(β-phenylcinnamaldehyde) phenylenediimine utilized various electrochemical techniques, including cyclic voltammetry and chronoamperometry, to investigate the reduction mechanism of the azomethine bonds. researchgate.net The study was conducted in dimethylformamide using glassy carbon and mercury electrodes. researchgate.net

Comparative Evaluation of Quantitative Analytical Methods for Aromatic Aldehydes (e.g., DMAC, Folin-Ciocalteu, Lowenthal Permanganate)

The accurate quantification of aromatic aldehydes, such as 4-Phenylcinnamaldehyde, is crucial for quality control and research purposes. Various analytical methodologies can be employed, each with distinct principles, advantages, and limitations. This section provides a comparative evaluation of three such methods: the 4-(Dimethylamino)cinnamaldehyde (DMAC) assay, the Folin-Ciocalteu (F-C) assay, and the Lowenthal-Permanganate titration.

The selection of an appropriate analytical method depends on several factors, including the required specificity, sensitivity, and the nature of the sample matrix. researchgate.net While chromatographic techniques like HPLC and GC are often preferred for their high precision and ability to separate complex mixtures, spectrophotometric and titrimetric methods offer simpler, more rapid, and cost-effective alternatives for the quantitative analysis of total aromatic aldehydes or similar classes of compounds. researchgate.netbiomedres.us

Principles of the Methods

4-(Dimethylamino)cinnamaldehyde (DMAC) Assay: This colorimetric method is based on the reaction of the aromatic aldehyde, in this case, this compound, with p-dimethylaminocinnamaldehyde (DMAC) in a strongly acidic medium. oup.comub.edu The reaction forms a colored Schiff base adduct, which exhibits a characteristic absorbance maximum that can be measured spectrophotometrically, typically around 640 nm. ub.edu The intensity of the color is directly proportional to the concentration of the aldehyde. This assay is particularly noted for its high specificity towards certain classes of flavonoids known as proanthocyanidins (B150500) (PACs), where the DMAC reagent reacts with the terminal flavan-3-ol (B1228485) unit. oup.comnih.govaoac.org

Folin-Ciocalteu (F-C) Assay: The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content. scirp.orgnih.gov The principle is based on the oxidation of phenolic compounds by the F-C reagent, which is a mixture of phosphomolybdate and phosphotungstate. nih.govnih.gov In a basic medium, the phenolic compounds reduce the reagent, resulting in the formation of a blue-colored complex that can be quantified by measuring its absorbance at around 760-765 nm. nih.gov It is important to note that the F-C reagent is not specific to phenolic compounds and can be reduced by various other substances, including aromatic aldehydes, ascorbic acid, and some amino acids, which can lead to an overestimation of the phenolic content if these interfering substances are present. researchgate.netscirp.org

Lowenthal-Permanganate Titration: This is a redox titration method traditionally used for the determination of "tannins" or total oxidizable substances in a sample. cider.org.uknih.gov The method involves the titration of the sample with a standardized solution of potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent, in an acidic medium. khanacademy.orgaakash.ac.in An indicator, typically indigo (B80030) carmine (B74029), is used to visualize the endpoint of the titration. cider.org.ukstackexchange.com The permanganate oxidizes the aromatic aldehydes along with other reducing substances present. The volume of the permanganate solution consumed is proportional to the total amount of oxidizable compounds in the sample.

Research Findings and Comparative Data

While direct comparative studies quantifying this compound using all three methods are scarce, the performance of these assays with structurally related aromatic aldehydes and other phenolic compounds allows for a comprehensive evaluation.

A study comparing the F-C, Lowenthal-Permanganate, and DMAC methods for the analysis of total polyphenols and flavanols in fruit juices and ciders found significant differences in the quantitative results obtained from each method. nih.gov The Lowenthal-Permanganate method generally yielded higher values for total polyphenols compared to the F-C method. nih.gov Similarly, the DMAC method, being more specific to flavanols, gave different quantitative results compared to broader precipitation methods. nih.gov These findings highlight the varying specificities and reaction mechanisms of each assay.

The DMAC assay is recognized for its high specificity, particularly for flavan-3-ols and proanthocyanidins. oup.comnih.gov Its reaction with other substances is limited, making it a more accurate method for quantifying specific classes of compounds in complex matrices. sigmaaldrich.com Validation studies for the DMAC assay for proanthocyanidins have demonstrated good linearity and precision. oup.comnih.gov For instance, an inter-laboratory validation reported linearity in the range of 4.053 to 50.666 µg/mL for a procyanidin (B600670) A2 standard. nih.gov

The Folin-Ciocalteu assay , on the other hand, is less specific. A wide range of reducing compounds can interfere with the analysis, potentially leading to inflated results. researchgate.netscirp.orgmdpi.com Studies have shown that substances like ascorbic acid, tyrosine, and even some sugars can react with the F-C reagent. scirp.org However, the method is simple, robust, and has been extensively validated for total phenolic content in various matrices. researchgate.net Its broad reactivity can be an advantage when a general measure of total antioxidant capacity is desired rather than the concentration of a specific compound.

The Lowenthal-Permanganate titration provides a measure of the total oxidizable matter in a sample. cider.org.uknih.gov Like the F-C assay, it is not specific to aromatic aldehydes and will react with any compound that can be oxidized by permanganate under the reaction conditions. aakash.ac.in The accuracy of this method can be affected by the presence of other reducing agents. nih.gov However, it is a classic and well-established titrimetric method that does not require sophisticated instrumentation. cider.org.uk

The following interactive tables provide a comparative overview of the key analytical parameters for each method, based on published data for aromatic aldehydes and related phenolic compounds.

Table 1: Comparison of Analytical Principles and Performance
ParameterDMAC AssayFolin-Ciocalteu AssayLowenthal-Permanganate Titration
PrincipleColorimetric (Schiff base formation)Colorimetric (Redox reaction)Titrimetric (Redox reaction)
Reagent(s)p-Dimethylaminocinnamaldehyde, AcidPhosphomolybdate/Phosphotungstate, BasePotassium permanganate, Indigo carmine indicator, Acid
MeasurementAbsorbance at ~640 nmAbsorbance at ~760-765 nmVolume of titrant
SpecificityHigh for certain aromatic aldehydes and flavan-3-olsLow (reacts with various reducing substances)Low (reacts with all oxidizable substances)
Potential InterferencesMinimal from non-aldehyde compoundsAscorbic acid, some amino acids, sugars, other reducing agentsAll other oxidizable compounds in the sample
Table 2: Illustrative Quantitative Performance Data for Aromatic Aldehyde Analysis
ParameterDMAC AssayFolin-Ciocalteu AssayLowenthal-Permanganate Titration
Linearity Rangee.g., 4 - 50 µg/mL (for Procyanidin A2) nih.govTypically wide, e.g., 10 - 100 µg/mL (as Gallic Acid Equivalents)Dependent on titrant concentration
Limit of Detection (LOD)Low (e.g., in the µg/mL range)Low (e.g., in the µg/mL range)Higher compared to spectrophotometric methods
Limit of Quantification (LOQ)Low (e.g., in the µg/mL range)Low (e.g., in the µg/mL range)Higher compared to spectrophotometric methods
Precision (%RSD)Generally good (< 10%)Generally good (< 10%)Can be operator-dependent
AccuracyHigh for target compoundsCan be overestimated due to interferencesCan be overestimated due to interferences

Computational and Theoretical Investigations of 4 Phenylcinnamaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of molecules.

DFT calculations are widely used to determine the electronic structure of molecules. Key aspects of this are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. beilstein-journals.orgmaterialsciencejournal.org

From these frontier orbital energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These descriptors provide a framework for understanding and predicting the reactivity of chemical species. beilstein-journals.orgsemanticscholar.org Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

Table 1: Representative Global Reactivity Descriptors for α,β-Unsaturated Aldehydes (Illustrative)

Descriptor Acrolein Crotonaldehyde Cinnamaldehyde (B126680)
EHOMO (eV) -7.52 -7.21 -6.89
ELUMO (eV) -1.89 -1.75 -1.98
Ionization Potential (I) (eV) 7.52 7.21 6.89
Electron Affinity (A) (eV) 1.89 1.75 1.98
Electronegativity (χ) (eV) 4.71 4.48 4.44
Chemical Hardness (η) (eV) 2.82 2.73 2.46
Chemical Softness (S) (eV⁻¹) 0.35 0.37 0.41

Note: These values are for illustrative purposes and are based on typical DFT calculation results for similar compounds. They are not the specific calculated values for 4-Phenylcinnamaldehyde.

Computational methods, particularly DFT, are valuable for predicting the redox potentials of organic molecules. canterbury.ac.nzcanterbury.ac.nzmdpi.com The redox potential is a measure of a molecule's tendency to gain or lose electrons and is a crucial parameter in electrochemistry and various chemical and biological processes.

The theoretical prediction of redox potentials typically involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation half-reaction. mdpi.com This is often achieved by computing the energies of the molecule in its neutral and charged (radical ion) states. Solvation effects are critical for accurate predictions and are commonly incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com

For a one-electron reduction, the process can be represented as:

Molecule + e⁻ → [Molecule]⁻

The redox potential (E) can then be calculated using the following relation:

E = -ΔG / (nF)

where n is the number of electrons transferred (in this case, 1) and F is the Faraday constant.

While specific predicted redox potentials for this compound are not available in the provided search results, studies on related aromatic aldehydes and ketones demonstrate that DFT calculations can provide valuable insights into their redox behavior. mdpi.com For instance, the introduction of different substituents on the aromatic rings can significantly influence the redox potentials, a phenomenon that can be systematically studied computationally.

Molecular Modeling and Dynamics Simulations

In the context of this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Investigate the different spatial arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule, such as the rotation around the single bonds connecting the phenyl rings and the propenal group. tandfonline.com

Simulate Crystal Packing: Model the arrangement of molecules in a crystal lattice and study the intermolecular forces that govern the crystal structure. This can help in understanding polymorphism, where a compound can exist in multiple crystalline forms. researchgate.net

Study Solvent Effects: Simulate the behavior of this compound in different solvents to understand how the solvent influences its conformation and dynamics.

A study on solid biphenyl (B1667301), a core component of this compound, utilized constrained molecular dynamics to investigate its structure as a function of temperature. tandfonline.com The simulations revealed a phase transition associated with the ordering of the torsion angles between the phenyl rings, indicating that molecules can adopt different conformations within the crystal structure. tandfonline.com Such studies highlight the detailed insights that MD simulations can provide into the solid-state behavior of related molecules.

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. nih.govnih.gov These studies provide detailed information about the energetics and geometries of intermediates and transition states, which are often difficult to characterize experimentally.

For this compound, which is an α,β-unsaturated aldehyde, several types of reactions could be investigated theoretically:

Nucleophilic Addition: The conjugated system makes both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. Theoretical studies can determine the preferred site of attack (1,2- vs. 1,4-addition) and the activation energies for these pathways. nih.gov

Cycloaddition Reactions: The double bond in the propenal moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction. Computational studies can explore the feasibility and stereoselectivity of such reactions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Theoretical calculations can provide insights into the mechanisms of these transformations.

A computational study on the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates highlighted how substituents affect reactivity. nih.gov It was found that phenyl and methyl substituents at the Michael system decrease the reactivity of the electrophilic compound. nih.gov Such theoretical investigations are crucial for understanding the structure-reactivity relationships in this class of compounds.

Crystal Structure Prediction and Conformational Analysis

Understanding the three-dimensional structure of a molecule and how it packs in the solid state is fundamental to its properties.

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. rsc.orgwikipedia.org This is a challenging task due to the vast number of possible packing arrangements (polymorphs). CSP methods typically involve a systematic search for low-energy crystal structures, often using a combination of molecular mechanics and quantum mechanical calculations to rank the stability of the predicted structures. wikipedia.org While a specific CSP study for this compound was not identified, the methodologies are well-established for organic molecules. rsc.org

Conformational Analysis focuses on the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational degrees of freedom include the rotation around the bond connecting the two phenyl rings and the bonds linking the biphenyl group to the propenal moiety.

Potential Applications of 4 Phenylcinnamaldehyde in Materials Science

Investigation of 4-Phenylcinnamaldehyde as a Precursor for Polymeric Materials

This compound and its parent compound, cinnamaldehyde (B126680), are recognized as valuable bio-based feedstocks for creating polymeric materials. rsc.org The presence of both a reactive aldehyde group and a polymerizable vinyl group within the cinnamaldehyde scaffold provides a versatile platform for polymer synthesis. acs.org This dual reactivity allows it to be incorporated into polymer structures through various chemical pathways, acting as a monomer, a cross-linking agent, or a functional side group. mdpi.comnih.gov

One significant pathway involves the reaction of the aldehyde group. For instance, cinnamaldehyde derivatives can react with aminophenols to form a Schiff base intermediate, which can then be further functionalized and polymerized. acs.org This approach leverages the aldehyde for initial bond formation, creating a precursor molecule ready for polymerization. Another method is oxidative esterification, where cinnamaldehyde can react with materials like cellulose (B213188), using an N-heterocyclic carbene (NHC) catalyst, to form fully bio-based polymers. rsc.org This process highlights a sustainable route to producing cellulose esters, avoiding harsher, traditional chemical methods. rsc.org

The degree of polymerization (DP), which is the number of monomeric units in a polymer molecule, is a critical factor determining the material's properties. wikipedia.org In step-growth polymerization, achieving a high DP often requires high monomer conversion. wikipedia.org The methods used to polymerize cinnamaldehyde-based precursors are designed to create long polymer chains, which is essential for most industrial applications. wikipedia.org

Table 1: Polymerization Approaches Involving Cinnamaldehyde-Based Precursors

Polymerization Type Precursor(s) Resulting Polymer/Material Key Findings
Schiff Base Condensation / Curing Cinnamaldehyde derivative, Aminophenol, Phthalonitrile (B49051) Phthalonitrile Resins The aldehyde group is used to form a Schiff base, creating a monomer that can be cured into a high-performance thermoset. acs.org
Oxidative Esterification Cinnamaldehyde, Cellulose Cellulose Phenylpropionate Derivatives A direct, one-step synthesis can create a fully bio-based thermoplastic polymer, using the cinnamaldehyde as an acyl donor. rsc.org
Side-Chain Grafting Cinnamaldehyde-derived acetals, Pre-existing polymers Functionalized Polymers The cinnamaldehyde moiety is first converted to a less reactive acetal (B89532) and then grafted onto a polymer backbone via esterification. nih.gov
Polyaddition Functionalized Diols, Diisocyanates Polyurethanes Prepolymers can be formed and then polymerized in the presence of other monomers to create hybrid latexes. beilstein-journals.org

Design and Synthesis of Novel Functional Materials Incorporating Phenylcinnamaldehyde Moieties

The incorporation of the phenylcinnamaldehyde structure into a polymer matrix is a deliberate strategy to impart specific, desirable functions to the final material. mdpi.com These functions can range from environmental responsiveness to enhanced thermal stability. The design of these materials often involves multi-step synthesis where the cinnamaldehyde derivative is a key component. mdpi.comnih.gov

A notable example is the synthesis of bio-based phthalonitrile resins. acs.org In this process, a cinnamaldehyde derivative is reacted with an aminophenol in methanol (B129727) to form a Schiff base. This intermediate is subsequently end-capped with a phthalonitrile (PN) group. acs.org The resulting cinnamic-based PN resin possesses multiple curing moieties, allowing the material to be used neatly without requiring harsh, petroleum-based processing conditions. acs.org Such materials are part of a broader class of functional polymers that can be designed at the molecular level by introducing specific chemical groups. mdpi.com

Furthermore, cinnamaldehyde can be conjugated to polymers using stimuli-responsive linkages, such as pH-sensitive acetal or imine bonds. mdpi.comnih.gov This introduces an element of "smart" behavior, where the material can respond to changes in its environment. mdpi.comnih.gov The ability to couple cinnamaldehyde to the side chains of polymers, incorporate it into the main polymer backbone, or use it as a bridge between two polymer segments provides immense design flexibility. researchgate.net These strategies are central to creating advanced materials for a variety of fields, including biomedical applications where controlled release is beneficial. mdpi.comresearchgate.net The synthesis of these complex structures can be facilitated by techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the creation of well-defined macromolecules and the incorporation of functional groups. cmu.edu

Table 2: Synthesis and Function of Materials with Cinnamaldehyde Moieties

Synthetic Strategy Functional Moiety/Linkage Resulting Material Type Potential Functionality/Application
Schiff Base Formation & Curing Imine bond, Phthalonitrile group Cinnamic-based Phthalonitrile Resins High-performance thermosets, adhesives. acs.org
Acetal/Thioacetal Formation pH-responsive Acetal, ROS-responsive Thioacetal Stimuli-responsive Polymers Controlled release systems, biomedical devices. mdpi.com
Conjugation to Polymer Backbone Ester or Amide Linkages Biodegradable Copolymers Materials with programmed degradability. researchgate.net
Surface-Initiated Polymerization Covalently bonded initiator Functionalized Nanocomposites Enhanced mechanical and dielectric properties. mdpi.com

Advanced Materials Research and Characterization Relevant to Aldehyde-Based Systems

Research into aldehyde-based systems is a dynamic field within materials science, driven by the unique reactivity of the aldehyde group. numberanalytics.comacs.org Aldehydes are versatile building blocks that can participate in cross-linking reactions, which enhance the mechanical strength and thermal stability of polymers. numberanalytics.com They also provide reactive sites for further functionalization, allowing for the creation of polymers with precisely tailored properties. numberanalytics.comacs.org This has led to the development of advanced coatings and adhesives with improved corrosion resistance and adhesion. numberanalytics.com

The exploration of aldehyde-based polymers extends to high-tech applications such as energy storage and conversion. numberanalytics.com Researchers are investigating these polymers for use as binders or electrolytes in lithium-ion batteries and as proton exchange membranes in fuel cells. numberanalytics.com The development of innovative recycling strategies for polymers is also a crucial area of research, addressing the growing challenge of plastic waste. researchgate.net

Characterization is critical to understanding the structure and properties of these novel materials. A suite of analytical techniques is employed to verify the synthesis of precursors and to evaluate the performance of the final polymers. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the chemical structure of synthesized monomers and intermediates. conicet.gov.ar For the final polymeric materials, techniques such as dynamic mechanical thermal analysis (DMTA) are used to determine properties like the glass transition temperature (Tg) and storage modulus, which relate to the material's mechanical and thermal performance. mdpi.com Size-exclusion chromatography (GPC) is used to determine the molecular weight and degree of polymerization of the synthesized polymers. conicet.gov.ar

Table 3: Advanced Research and Characterization in Aldehyde-Based Polymer Systems

Research Area Key Contribution of Aldehyde Group Relevant Characterization Techniques
Advanced Coatings & Adhesives Provides sites for cross-linking and adhesion to substrates. numberanalytics.com Pull-off adhesion tests, Electrochemical impedance spectroscopy (for corrosion resistance). scientific.net
Energy Storage & Conversion Forms the backbone of polymer electrolytes or acts as a binder in electrodes. numberanalytics.com Cyclic voltammetry, Galvanostatic cycling, Proton conductivity measurements.
Stimuli-Responsive Materials Forms cleavable linkages (e.g., acetals, imines) that respond to specific triggers. mdpi.com UV-Vis Spectroscopy, Dynamic Light Scattering (DLS) to monitor response.
Bio-based Thermosets & Thermoplastics Acts as a reactive monomer derived from renewable resources. rsc.orgacs.org Dynamic Mechanical Thermal Analysis (DMTA), Thermogravimetric Analysis (TGA), Tensile testing. mdpi.com
Monomer & Polymer Structural Analysis Verification of chemical bond formation (e.g., Schiff base, ester). Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry. conicet.gov.ar

Q & A

Q. What are the established synthetic routes for 4-Phenylcinnamaldehyde, and what key reaction conditions influence yield?

The most common method involves an Aldol condensation between benzaldehyde derivatives and cinnamaldehyde precursors. Key conditions include solvent selection (e.g., ethanol or toluene), base catalysts (e.g., NaOH or piperidine), and temperature control (60–80°C). Post-reaction purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical for isolating high-purity product. Yield optimization requires strict stoichiometric ratios (1:1.2 molar ratio of aldehyde to ketone) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers distinguish it?

  • NMR : 1^1H NMR should show α,β-unsaturated aldehyde protons at δ 9.6–10.0 ppm and trans-vinylic protons as doublets (J ≈ 16 Hz) between δ 6.5–7.5 ppm.
  • IR : Strong absorption bands for C=O (1680–1720 cm1^{-1}) and conjugated C=C (1600–1650 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 236 (C15_{15}H12_{12}O) with fragmentation patterns indicating loss of phenyl groups. Cross-referencing with databases like PubChem ensures accuracy .

Q. How do solubility properties of this compound guide solvent selection in experiments?

Based on analogs like 4-hydroxybenzaldehyde (solubility: 8.45 mg/mL in water at 25°C), this compound is expected to be sparingly soluble in polar solvents but freely soluble in ethanol, DMSO, or dichloromethane. This necessitates use of organic solvents for reaction media and recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Cross-validate findings using multiple techniques (e.g., NMR, HPLC, X-ray crystallography) and replicate experiments under identical conditions. Discrepancies often arise from impurities or solvent effects; rigorous purification and referencing authoritative databases (CAS, PubChem) mitigate these issues .

Q. What methodologies assess the stability of this compound under thermal or photolytic stress?

Conduct accelerated stability studies:

  • Thermal : Incubate at 40–60°C for 4–8 weeks, monitoring degradation via HPLC.
  • Photolytic : Expose to UV light (ICH Q1B guidelines) and quantify breakdown products. Data analysis should include Arrhenius modeling to predict shelf-life .

Q. How to design binding assays for this compound interacting with proteins?

Use surface plasmon resonance (SPR) for real-time kinetics (KD, kon/koff) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Pre-saturate proteins with ligands to avoid non-specific binding. Control experiments with mutated proteins validate specificity .

Q. What statistical approaches are optimal for dose-response studies involving this compound?

Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Ensure replicates (n ≥ 3) and error bars represent SEM .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.